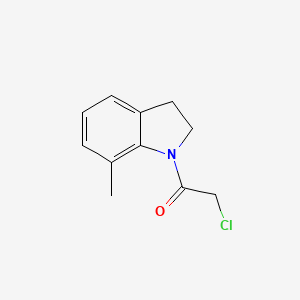
1H-Indole, 1-(chloroacetyl)-2,3-dihydro-7-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 1-(chloroacetyl)-2,3-dihydro-7-methyl- is a synthetic indole derivative. Indole derivatives are significant due to their wide-ranging biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Méthodes De Préparation
The synthesis of 1H-Indole, 1-(chloroacetyl)-2,3-dihydro-7-methyl- typically involves the reaction of indole with chloroacetyl chloride. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield .
Analyse Des Réactions Chimiques
1H-Indole, 1-(chloroacetyl)-2,3-dihydro-7-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, which can modify its electronic properties and biological activities.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium(II) acetate, triethylamine, and various nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted indoles and other heterocyclic compounds .
Applications De Recherche Scientifique
1H-Indole, 1-(chloroacetyl)-2,3-dihydro-7-methyl- has several scientific research applications:
Antimicrobial Agents: The compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.
Pharmaceutical Chemistry: It is used in the synthesis of various pharmacologically active compounds, including potential anticancer and antiviral agents.
Organic Synthesis: The compound serves as a versatile building block in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 1H-Indole, 1-(chloroacetyl)-2,3-dihydro-7-methyl- involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and proteins. This interaction can disrupt essential biological processes, resulting in antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
1H-Indole, 1-(chloroacetyl)-2,3-dihydro-7-methyl- can be compared with other indole derivatives such as:
1H-Indole-3-carboxaldehyde: Known for its use in the synthesis of various heterocyclic compounds.
1H-Indole-2-carboxylic acid: Used in the development of anti-inflammatory and anticancer agents.
1H-Indole-3-acetic acid: A plant hormone involved in growth regulation.
Propriétés
Numéro CAS |
66624-43-9 |
|---|---|
Formule moléculaire |
C11H12ClNO |
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
2-chloro-1-(7-methyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C11H12ClNO/c1-8-3-2-4-9-5-6-13(11(8)9)10(14)7-12/h2-4H,5-7H2,1H3 |
Clé InChI |
CKZOVUDIYFEUDC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)CCN2C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



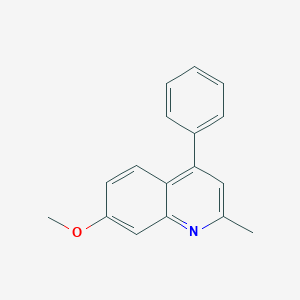
![N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B14467167.png)
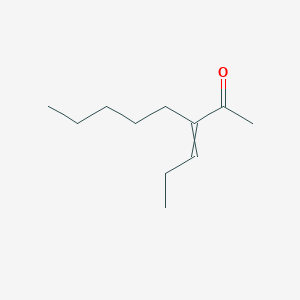
![1,4-Bis(acetyloxy)-2,2,3,3-tetramethyl-1,4-diazaspiro[4.5]decane](/img/structure/B14467178.png)
![{2-[Chloro(dimethyl)silyl]ethyl}(diphenyl)phosphane](/img/structure/B14467187.png)
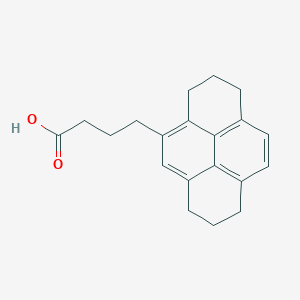

![Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate](/img/structure/B14467204.png)
![pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14467209.png)

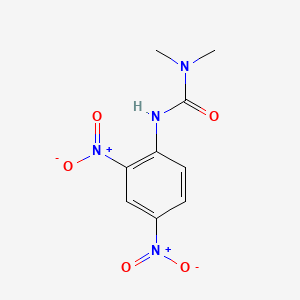
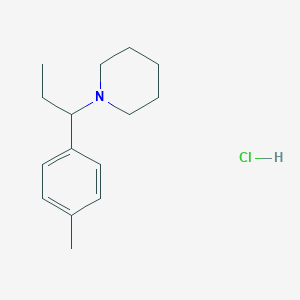
selanium bromide](/img/structure/B14467233.png)
